5-({[5-benzyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-methylphenyl)-1,2,4-oxadiazole
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Overview
Description
5-({[5-benzyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-methylphenyl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[5-benzyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-methylphenyl)-1,2,4-oxadiazole typically involves multiple steps. One common method starts with the preparation of 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol, which is then subjected to S-alkylation using benzyl bromide in the presence of a base such as cesium carbonate. The resulting intermediate is further reacted with 2-methylphenyl isocyanate to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-({[5-benzyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Alkyl halides or aryl halides in the presence of a base such as potassium carbonate are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the triazole ring.
Substitution: Various alkyl or aryl derivatives depending on the substituent used.
Scientific Research Applications
5-({[5-benzyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-methylphenyl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial, antifungal, and anticancer properties.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Industrial Chemistry: It can serve as a precursor for the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 5-({[5-benzyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-methylphenyl)-1,2,4-oxadiazole involves its interaction with various molecular targets. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The sulfur atom can form strong interactions with metal ions, which may be relevant in its biological activity .
Comparison with Similar Compounds
Similar Compounds
- **2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide
- **(±)-2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol
- **4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol
Uniqueness
5-({[5-benzyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-methylphenyl)-1,2,4-oxadiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H23N5OS |
---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
5-[[5-benzyl-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-3-(2-methylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C26H23N5OS/c1-18-12-14-21(15-13-18)31-23(16-20-9-4-3-5-10-20)28-29-26(31)33-17-24-27-25(30-32-24)22-11-7-6-8-19(22)2/h3-15H,16-17H2,1-2H3 |
InChI Key |
XCGJVUGVLZBJNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC3=NC(=NO3)C4=CC=CC=C4C)CC5=CC=CC=C5 |
Origin of Product |
United States |
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